3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid is a heterocyclic compound with the molecular formula C10H12N2O2 This compound is characterized by a phthalazine ring system, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyclic anhydrides, followed by methylation and subsequent oxidation steps. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its structure allows it to interact with various receptors, influencing cellular signaling and function .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Shares a similar tetrahydro structure but differs in the ring system and functional groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with neuroprotective properties.
Uniqueness: 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid is unique due to its specific phthalazine ring system and the presence of both a methyl group and a carboxylic acid group. These structural features confer distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-methyl-2,4-dihydro-1H-phthalazine-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-7-4-2-3-5-8(7)9(11-12)10(13)14/h2-5,9,11H,6H2,1H3,(H,13,14) |
InChI Key |
YIZURCHKNSOHRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.